- Palladacycle-catalyzed Suzuki-Miyaura reaction of aryl/heteroaryl halides with MIDA boronates in EtOH/H2O or H2O, RSC Advances, 2014, 4(68), 36262-36266
Cas no 92-07-9 (3,5-Diphenylpyridine)
3,5-Diphenylpyridine structure
Product Name:3,5-Diphenylpyridine
Numero CAS:92-07-9
MF:C17H13N
MW:231.291824102402
MDL:MFCD04114211
CID:807903
PubChem ID:66692
Update Time:2025-04-23
3,5-Diphenylpyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,5-Diphenylpyridine
- Pyridine, 3,5-diphenyl-
- 3,5-Diphenyl-pyridin
- 3,5-Diphenyl-pyridine
- 3,5-Phenylpyridin
- EINECS 202-123-7
- Pyridine,3,5-diphenyl
- 3,5-Diphenylpyridine (ACI)
- Pyridine,3,5-diphenyl-
- CHEMBL69058
- CS-0156449
- VCJOMHSIIOWCPQ-UHFFFAOYSA-N
- 92-07-9
- Z3235032463
- AS-75977
- D95063
- AKOS016009495
- FT-0727013
- MFCD04114211
- DTXSID30238814
- SCHEMBL722248
- 3,5-DIPHENYL PYRIDINE
- DB-081318
- NS00039431
-
- MDL: MFCD04114211
- Inchi: 1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H
- Chiave InChI: VCJOMHSIIOWCPQ-UHFFFAOYSA-N
- Sorrisi: N1C=C(C2C=CC=CC=2)C=C(C=1)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 231.10500
- Massa monoisotopica: 231.105
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 214
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12.9A^2
- XLogP3: 4.1
Proprietà sperimentali
- Densità: 1.084
- Punto di ebollizione: 395.6°C at 760 mmHg
- Punto di infiammabilità: 175.3°C
- Indice di rifrazione: 1.605
- PSA: 12.89000
- LogP: 4.41560
3,5-Diphenylpyridine Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
3,5-Diphenylpyridine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190446-1g |
3,5-Diphenylpyridine |
92-07-9 | 95% | 1g |
$400.00 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38985-250mg |
3,5-Diphenylpyridine |
92-07-9 | 95% | 250mg |
¥69.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38985-100mg |
3,5-Diphenylpyridine |
92-07-9 | 95% | 100mg |
¥36.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38985-1g |
3,5-Diphenylpyridine |
92-07-9 | 95% | 1g |
¥240.0 | 2024-07-18 | |
| Chemenu | CM172362-5g |
3,5-diphenylpyridine |
92-07-9 | 95% | 5g |
$777 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU058-50mg |
3,5-Diphenylpyridine |
92-07-9 | 95+% | 50mg |
182.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU058-200mg |
3,5-Diphenylpyridine |
92-07-9 | 95+% | 200mg |
450.0CNY | 2021-08-04 | |
| Crysdot LLC | CD11014066-5g |
3,5-Diphenylpyridine |
92-07-9 | 95+% | 5g |
$823 | 2024-07-19 | |
| Aaron | AR00H0SI-10g |
3,5-Diphenylpyridine |
92-07-9 | 95% | 10g |
$329.00 | 2025-02-11 | |
| A2B Chem LLC | AH93078-100mg |
3,5-DIPHENYLPYRIDINE |
92-07-9 | 95% | 100mg |
$8.00 | 2024-07-18 |
3,5-Diphenylpyridine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](triphenylpho… Solvents: Ethanol , Water ; 4 h, 90 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 100 °C
1.2 Reagents: Polyaniline Catalysts: Palladium ; 6 h, 100 °C
1.2 Reagents: Polyaniline Catalysts: Palladium ; 6 h, 100 °C
Riferimento
- Palladium nanoparticles supported on polyaniline nanofibers as a semi-heterogeneous catalyst in water, Angewandte Chemie, 2007, 46(38), 7251-7254
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Scandium triflate Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Reagents: Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; rt; 30 min, rt; rt → 110 °C; 24 h, 110 °C
1.2 Reagents: Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; rt; 30 min, rt; rt → 110 °C; 24 h, 110 °C
Riferimento
- Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides, Journal of Organic Chemistry, 2022, 87(24), 16820-16828
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Cupric chloride Solvents: Dimethylformamide ; 24 h, 110 °C
1.2 Solvents: Water ; 110 °C
1.2 Solvents: Water ; 110 °C
Riferimento
- Insight into Copper Catalysis: In Situ Formed Nano Cu2O in Suzuki-Miyaura Cross-Coupling of Aryl/Indolyl Boronates, Organic Letters, 2017, 19(15), 3974-3977
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Alkaline cleavage of (1-phenylsulfonyl-2-pyrazolin-5-yl)methyl ketones and related compounds, Tetrahedron, 1975, 31(15), 1677-82
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Acetic acid Catalysts: Iodine Solvents: Dimethyl sulfoxide ; 6 h, 115 °C
Riferimento
- Molecular Iodine-Mediated Chemoselective Synthesis of Multisubstituted Pyridines through Catabolism and Reconstruction Behavior of Natural Amino Acids, Organic Letters, 2016, 18(1), 24-27
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Water , Ceric ammonium nitrate Catalysts: Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) Solvents: Dimethylformamide ; 12 h, 80 °C
Riferimento
- Cu-Catalyzed Concise Synthesis of Pyridines and 2-(1H)-Pyridones from Acetaldehydes and Simple Nitrogen Donors, Organic Letters, 2015, 17(3), 584-587
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ; 1 h, 60 °C; cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines, Advanced Synthesis & Catalysis, 2017, 359(1), 107-119
Metodo di produzione 10
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1-Hexanamine, N,N′-methanetetraylbis-, homopolymer (composite with palladium) Solvents: 1,4-Dioxane ; 19 h, reflux
Riferimento
- Synthesis and catalytic activity of a poly(N,N-dialkylcarbodiimide)/palladium nanoparticle composite: a case in the Suzuki coupling reaction using microwave and conventional heating, Chemical Communications (Cambridge, 2004, (4), 398-399
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ; 20 h, 130 °C
Riferimento
- Reaction of aryl di-, tri-, or tetrabromides with arylboronic acids or alkenes in the presence of a palladium-tetraphosphine catalyst, Journal of Organometallic Chemistry, 2004, 689(17), 2786-2798
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Cupric acetate , Iron chloride (FeCl3) Catalysts: Palladium diacetate , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Dimethyl sulfoxide , Dimethylformamide ; 16 h, 120 °C
Riferimento
- Pd-Catalyzed Decarboxylation and Dual C(sp3)-H Functionalization Protocols for the Synthesis of 2,4-Diarylpyridines, Journal of Organic Chemistry, 2019, 84(9), 5005-5020
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; rt; 12 h, 80 °C
Riferimento
- Olefin Cyclopropanation by Radical Carbene Transfer Reactions Promoted by Cobalt(II)/Porphyrinates: Active-Metal-Template Synthesis of [2]Rotaxanes, Angewandte Chemie, 2018, 57(29), 8979-8983
Metodo di produzione 16
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ; 12 h, 130 °C
Riferimento
- Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes, ChemistrySelect, 2020, 5(15), 4496-4499
Metodo di produzione 18
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Palladium, bis(6-methyl-α,α-diphenyl-2-pyridineethanolato-κN1,κO2)-, compd. with… Solvents: Ethanol ; 7 h, 50 °C
Riferimento
- The catalytic activity of a novel recyclable alkoxypalladium complex in Suzuki reaction, Tetrahedron, 2012, 68(40), 8502-8508
Metodo di produzione 20
3,5-Diphenylpyridine Raw materials
- 3,5-Dichloropyridine
- Phenylboronic acid
- trans-b-Nitrostyrene
- 1,3,2-Dioxaborolane, 2-phenyl-
- 3,5-Diiodopyridine
- 2-phenylacetaldehyde
- 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- 3,5-Dibromopyridine
- 4-Methylbenzamide
- Phenylboronic Acid Pinacol Ester
- DL-3-Phenylalanine
3,5-Diphenylpyridine Preparation Products
3,5-Diphenylpyridine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:92-07-9)3,5-Diphenylpyridine
Numero d'ordine:A945015
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:51
Prezzo ($):281.0
Email:sales@amadischem.com
3,5-Diphenylpyridine Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
92-07-9 (3,5-Diphenylpyridine) Prodotti correlati
- 79412-31-0(Pyridine, 3-(3-methylphenyl)-, hydrochloride)
- 1008-88-4(3-Phenylpyridine)
- 4423-09-0(Pyridine,3-(4-methylphenyl)-)
- 106047-36-3(3,3':5',3''-Terpyridine)
- 106047-39-6(3,3':5',4''-Terpyridine)
- 921205-02-9(TpPyPB)
- 10477-94-8(3-Methyl-5-phenylpyridine)
- 106047-37-4(4,3':5',4''-Terpyridine)
- 921205-03-0(TmPyPB)
- 1030380-38-1(1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92-07-9)3,5-Diphenylpyridine
Purezza:99%
Quantità:5g
Prezzo ($):281.0